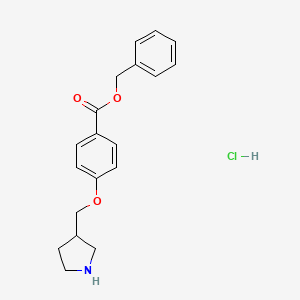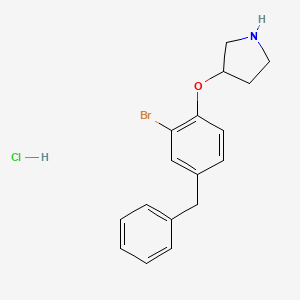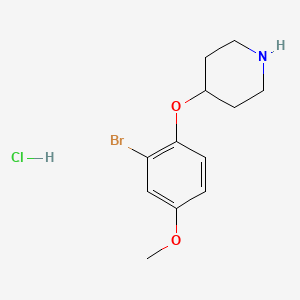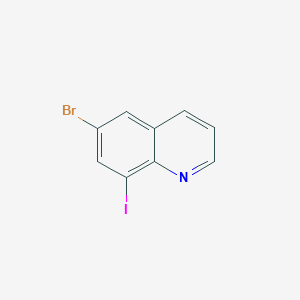![molecular formula C13H18N2O2 B1374648 2-[1-(Boc-amino)cyclopropyl]pyridine CAS No. 873221-80-8](/img/structure/B1374648.png)
2-[1-(Boc-amino)cyclopropyl]pyridine
Descripción general
Descripción
“2-[1-(Boc-amino)cyclopropyl]pyridine”, also known as Boc-CP-pyridine, is a cyclic amino acid derivative. It has a CAS Number of 873221-80-8 and a molecular weight of 234.3 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name of “2-[1-(Boc-amino)cyclopropyl]pyridine” is tert-butyl 1- (2-pyridinyl)cyclopropylcarbamate . The InChI code is 1S/C13H18N2O2/c1-12 (2,3)17-11 (16)15-13 (7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3, (H,15,16) .Physical And Chemical Properties Analysis
“2-[1-(Boc-amino)cyclopropyl]pyridine” is a solid substance at room temperature . It has a molecular weight of 234.3 .Aplicaciones Científicas De Investigación
General Information
“2-[1-(Boc-amino)cyclopropyl]pyridine” is a chemical compound with the CAS Number: 873221-80-8 . It has a molecular weight of 234.3 .
Potential Applications
The compound is likely used in the field of chemistry, specifically in the synthesis of multifunctional targets . The Boc group (tert-butyl carbamate) is commonly used to protect an amino function during synthesis . This is particularly useful in the field of peptide synthesis .
Method of Application
The Boc group is introduced to the amino function through a process known as Boc-protection . This process was introduced in the late fifties and has since been widely applied in peptide synthesis . The Boc group can be cleaved by mild acidolysis .
Results and Outcomes
The use of Boc-protection in peptide synthesis has been well-documented . It allows for the synthesis of complex peptides without unwanted reactions occurring at the amino function . The Boc group has been described as "one of the most commonly used protective groups for amines" .
Amino Acid Ionic Liquids (AAILs)
In the field of organic synthesis, care should be taken when using amino acid ionic liquids (AAILs) because of their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
2. Dual Protection of Amines and Amides Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Safety And Hazards
The safety information available indicates that “2-[1-(Boc-amino)cyclopropyl]pyridine” has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Propiedades
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-12(2,3)17-11(16)15-13(7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCLXGSTZURGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Boc-amino)cyclopropyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)
![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)


